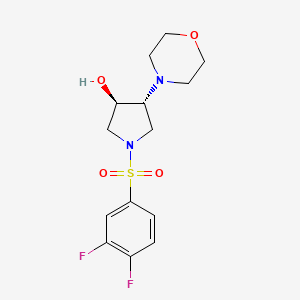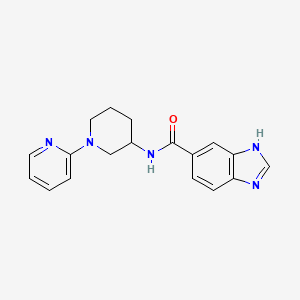
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea, also known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.37 g/mol. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to cellular proteins and DNA. These reactive metabolites can cause cellular damage and induce oxidative stress, leading to cell death and tissue damage. This compound has also been shown to inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce liver damage, oxidative stress, and apoptosis in animal models. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, which can have a wide range of physiological effects. This compound has also been shown to affect the immune system, leading to changes in cytokine production and immune cell activation.
実験室実験の利点と制限
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a useful tool for studying liver function and toxicity, as well as oxidative stress and cellular metabolism. However, this compound is a toxic compound that requires careful handling and disposal. Additionally, this compound can be expensive to synthesize and may not be readily available in some laboratories.
将来の方向性
There are many potential future directions for research involving 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea. One area of interest is in the development of new therapies for liver disease, based on a better understanding of the mechanisms of this compound-induced liver damage. Additionally, this compound could be used to study the effects of oxidative stress on other organ systems, such as the cardiovascular system or the nervous system. Finally, this compound could be used to study the role of various enzymes in cellular metabolism, which could lead to the development of new therapies for metabolic disorders.
合成法
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea can be synthesized by reacting 4-chloroaniline with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with phosgene to form the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals.
科学的研究の応用
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been used in scientific research to study various aspects of biochemistry and physiology. One of the primary applications of this compound is in the study of liver toxicity. This compound has been shown to induce liver damage in animal models, making it a useful tool for studying liver function and toxicity. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as the role of various enzymes in cellular metabolism.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(20-16-17-10-11-22-16)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-11,18H,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBWJHYMADJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)